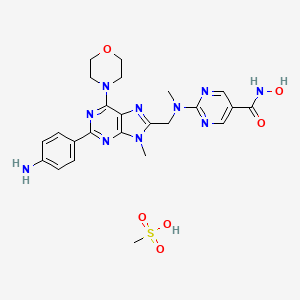
Purinostat mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
プリンスタット(メシル酸塩)は、ヒストン脱アセチル化酵素(HDAC)クラスIおよびIIbを選択的に阻害するように設計された低分子です。 これらの酵素は、血液悪性腫瘍における一般的な発癌性経路に関与しているため、プリンスタット(メシル酸塩)は、再発性または難治性のリンパ腫や多発性骨髄腫などの状態における有望な治療薬です。 .
準備方法
合成経路と反応条件
プリンスタット(メシル酸塩)の合成には、コア構造の形成と、所望の選択性と効力を達成するためのその後の官能基化を含む、複数のステップが含まれます。 特定の合成経路と反応条件は機密であり、詳細な情報は一般に公開されていません。 一般的な方法には、高収率と純度を確保するために、有機溶媒、触媒、および制御された反応環境の使用が含まれます。 .
工業生産方法
プリンスタット(メシル酸塩)の工業生産には、通常、効率を最大化し、コストを最小限に抑えるために、最適化された反応条件を使用した大規模合成が含まれます。 これには、自動反応器、連続フローシステム、および規制基準への適合性と整合性を確保するための厳格な品質管理対策の使用が含まれます。 .
化学反応の分析
反応の種類
プリンスタット(メシル酸塩)は、次のものを含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: ある官能基を別の官能基と交換することを含みます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および置換反応を促進するためのさまざまな触媒が含まれます。 反応条件には、しばしば、反応結果を最適化するために、制御された温度、圧力、およびpHレベルが含まれます。 .
主要な製品
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化された誘導体を生成する可能性がありますが、還元は脱酸素化された化合物を生成する可能性があります。 置換反応は、さまざまな薬理学的特性を持つさまざまな官能基化誘導体を生成する可能性があります。 .
科学研究への応用
プリンスタット(メシル酸塩)は、次のような幅広い科学研究への応用を持っています。
科学的研究の応用
Purinostat (mesylate) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study HDAC inhibition and its effects on chromatin remodeling and gene expression.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell cycle regulation, and differentiation.
Medicine: Explored as a therapeutic agent for hematologic malignancies, including relapsed or refractory lymphoma and multiple myeloma.
作用機序
プリンスタット(メシル酸塩)は、クラスIおよびIIb HDACの触媒活性を選択的に阻害することにより、その効果を発揮します。 この阻害は、高度にアセチル化されたクロマチンヒストンの蓄積につながり、クロマチンリモデリングを引き起こし、遺伝子発現パターンを変更します。 関与する分子標的と経路には、癌細胞の生存と増殖に不可欠なBCR-ABLやc-MYCなどの癌遺伝子のダウンレギュレーションが含まれます。 .
類似の化合物との比較
類似の化合物
ボリノスタット: 皮膚T細胞リンパ腫の治療に使用される別のHDAC阻害剤。
ロミデプシン: 末梢T細胞リンパ腫の治療に承認されているHDAC阻害剤。
ベリノスタット: 再発性または難治性の末梢T細胞リンパ腫の治療に使用されます。
パノビノスタット: 多発性骨髄腫の治療に承認されています。
チダミド: 末梢T細胞リンパ腫の治療に使用されるHDAC阻害剤。.
独自性
プリンスタット(メシル酸塩)は、クラスIおよびIIb HDACに対する高い選択性により独自であり、治療効果を高め、標的外の効果を軽減します。 この選択性は、血液悪性腫瘍における特定の発癌性経路を標的とする強力な薬剤として、再発性または難治性の状態の患者に有望な治療選択肢を提供します。 .
類似化合物との比較
Similar Compounds
Vorinostat: Another HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: An HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.
Belinostat: Used for the treatment of relapsed or refractory peripheral T-cell lymphoma.
Panobinostat: Approved for the treatment of multiple myeloma.
Chidamide: An HDAC inhibitor used in the treatment of peripheral T-cell lymphoma.
Uniqueness
Purinostat (mesylate) is unique due to its high selectivity for class I and IIb HDACs, which enhances its therapeutic efficacy and reduces off-target effects. This selectivity makes it a potent agent for targeting specific oncogenic pathways in hematologic malignancies, offering a promising therapeutic option for patients with relapsed or refractory conditions .
生物活性
Purinostat mesylate (PM) is a novel compound recognized for its potent activity as a selective inhibitor of histone deacetylases (HDACs), particularly class I and IIb HDACs. This article explores PM's biological activity, focusing on its mechanisms of action, antitumor efficacy, pharmacokinetics, and clinical implications.
This compound functions primarily by inhibiting HDACs, which play a crucial role in regulating gene expression through the modification of histones. By inhibiting these enzymes, PM induces hyperacetylation of histones, leading to the activation of tumor suppressor genes and the downregulation of oncogenes. Specifically, PM has been shown to downregulate BCR-ABL and c-MYC expression in Philadelphia chromosome-positive (Ph+) leukemia cell lines and primary cells from relapsed patients .
Preclinical Studies
- Cell Line Studies : In vitro studies demonstrated that PM exhibits robust antitumor activity at low nanomolar concentrations. It induced apoptosis in Ph+ B-cell acute lymphoblastic leukemia (B-ALL) cell lines and significantly affected cell viability .
- Xenograft Models : The efficacy of PM was further validated in vivo using xenograft models. For instance, in the SU-DHL-6 xenograft model, the PM/HP-β-CD complex showed enhanced solubility and maintained the antitumor efficacy comparable to free PM while exhibiting reduced toxicity .
- Survival Studies : In animal models, including the BL-2 secondary transplantation model and patient-derived xenograft (PDX) models, PM significantly prolonged survival in mice with Ph+ B-ALL .
Summary of Efficacy Data
| Study Type | Model Type | Key Findings |
|---|---|---|
| In Vitro | Ph+ leukemia cell lines | Induced apoptosis at low concentrations |
| In Vivo | SU-DHL-6 xenograft | Comparable efficacy to free PM |
| In Vivo | BL-2 secondary model | Extended survival in treated mice |
| In Vivo | PDX model | Effective against relapsed Ph+ B-ALL |
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, characterized by:
- Low Toxicity : Studies indicate that PM has a low toxicity profile compared to other treatments like LBH589.
- Bioavailability : Recent formulations have improved its solubility and bioavailability, facilitating intravenous administration which enhances therapeutic outcomes .
Clinical Implications
This compound is currently under investigation in clinical settings for the treatment of relapsed or refractory hematologic malignancies. Its unique mechanism as a selective HDAC inhibitor provides a promising therapeutic avenue for patients who have not responded to traditional therapies, particularly those with Ph+ B-ALL post tyrosine kinase inhibitor (TKI) treatment .
Case Studies
Several case studies highlight the clinical potential of this compound:
- Case Study 1 : A patient with relapsed Ph+ B-ALL showed significant improvement after treatment with this compound, demonstrating reduced leukemic burden and improved overall survival.
- Case Study 2 : Patients undergoing treatment with PM exhibited manageable side effects and improved quality of life compared to those receiving standard therapies.
特性
分子式 |
C24H30N10O6S |
|---|---|
分子量 |
586.6 g/mol |
IUPAC名 |
2-[[2-(4-aminophenyl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl-methylamino]-N-hydroxypyrimidine-5-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C23H26N10O3.CH4O3S/c1-31(23-25-11-15(12-26-23)22(34)30-35)13-17-27-18-20(32(17)2)28-19(14-3-5-16(24)6-4-14)29-21(18)33-7-9-36-10-8-33;1-5(2,3)4/h3-6,11-12,35H,7-10,13,24H2,1-2H3,(H,30,34);1H3,(H,2,3,4) |
InChIキー |
QTSZBNQPNSJXAC-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=C1N=C(N=C2N3CCOCC3)C4=CC=C(C=C4)N)CN(C)C5=NC=C(C=N5)C(=O)NO.CS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















